PhCH(CH3)NHMes
Overview
Description
PhCH(CH3)NHMes: is an organic compound that belongs to the class of amines. It is characterized by the presence of a mesityl group (a substituted benzene ring with three methyl groups) attached to the nitrogen atom and an alpha-methylbenzyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PhCH(CH3)NHMes can be achieved through reductive amination. One common method involves the reaction of a carbonyl compound, such as acetophenone, with ammonia or an amine in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired amine .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar reductive amination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions: PhCH(CH3)NHMes undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: PhCH(CH3)NHMes is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and can be used in the development of new catalysts .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and as a model compound for understanding amine reactivity in biological systems .
Medicine: Its structural features make it a candidate for drug design and discovery .
Industry: In the industrial sector, this compound can be used in the production of dyes, polymers, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of PhCH(CH3)NHMes involves its interaction with molecular targets through its amine group. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. The mesityl group enhances the stability of the compound and influences its reactivity by providing steric hindrance and electronic effects .
Comparison with Similar Compounds
N-Methylbenzylamine: Similar structure but lacks the mesityl group.
Alpha-Methylbenzylamine: Similar structure but lacks the mesityl group.
N-Mesitylbenzylamine: Similar structure but lacks the alpha-methyl group.
Uniqueness: PhCH(CH3)NHMes is unique due to the presence of both the mesityl and alpha-methylbenzyl groups. This combination imparts distinct reactivity and stability to the compound, making it valuable in various chemical and industrial applications .
Properties
Molecular Formula |
C17H21N |
---|---|
Molecular Weight |
239.35 g/mol |
IUPAC Name |
2,4,6-trimethyl-N-(1-phenylethyl)aniline |
InChI |
InChI=1S/C17H21N/c1-12-10-13(2)17(14(3)11-12)18-15(4)16-8-6-5-7-9-16/h5-11,15,18H,1-4H3 |
InChI Key |
WUVQDHJHRTWDIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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